

commercial suppliers of 3-fluoro-4-cyanopyridine

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Compound of Interest

Compound Name: 3-Fluoro-4-cyanopyridine

Cat. No.: B040950

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An In-depth Technical Guide to **3-Fluoro-4-cyanopyridine** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-fluoro-4-cyanopyridine**, a key building block in pharmaceutical and agrochemical research. It details commercially available sources, provides an exemplary experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and visualizes the reaction workflow.

Commercial Availability

3-Fluoro-4-cyanopyridine (CAS No. 113770-88-0) is readily available from a variety of commercial suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of offerings from prominent chemical suppliers.

Supplier	Purity	Available Quantities	Additional Information
Thermo Scientific Chemicals (Fisher Scientific)	95% [1]	1 g, 5 g [1] [2]	Also known as 4-Cyano-3-fluoropyridine. [1]
BLD Pharm	Research Use Only	Various sizes available	Stored under inert atmosphere at 2-8°C. [3]
Sigma-Aldrich (Ambeed, Inc.)	Not specified	250 mg, 1 g, 5 g, 10 g, 25 g, 100 g [4]	
Shanghai Up-Fluorochem Co., Ltd.	Not specified	Not specified	Provides product information including physical and chemical properties. [5]

Applications in Synthesis

3-Fluoro-4-cyanopyridine is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[\[6\]](#) The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the cyano group serves as a versatile handle for further chemical transformations.[\[6\]](#) Cyanopyridines are important intermediates for the synthesis of nicotinamide, nicotinic acid, and isonicotinic acid.[\[3\]](#)

One of the most critical applications of halogenated pyridines like **3-fluoro-4-cyanopyridine** is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the pyridine ring and a wide range of organic partners, enabling the construction of complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of **3-fluoro-4-cyanopyridine** with an arylboronic acid. This protocol is adapted from established

methodologies for the coupling of similar aryl halides.[\[7\]](#)

Reaction Principle:

The Suzuki-Miyaura coupling involves a palladium(0) catalyst to couple an organoboron compound with an organohalide. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[\[7\]](#)

Materials:

- **3-Fluoro-4-cyanopyridine**
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}_2(\text{dba})_3$ with a suitable ligand like SPhos)
- Base (e.g., K_3PO_4 , Cs_2CO_3 , or Na_2CO_3)[\[8\]](#)
- Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
- Anhydrous reaction vessel (e.g., Schlenk flask)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

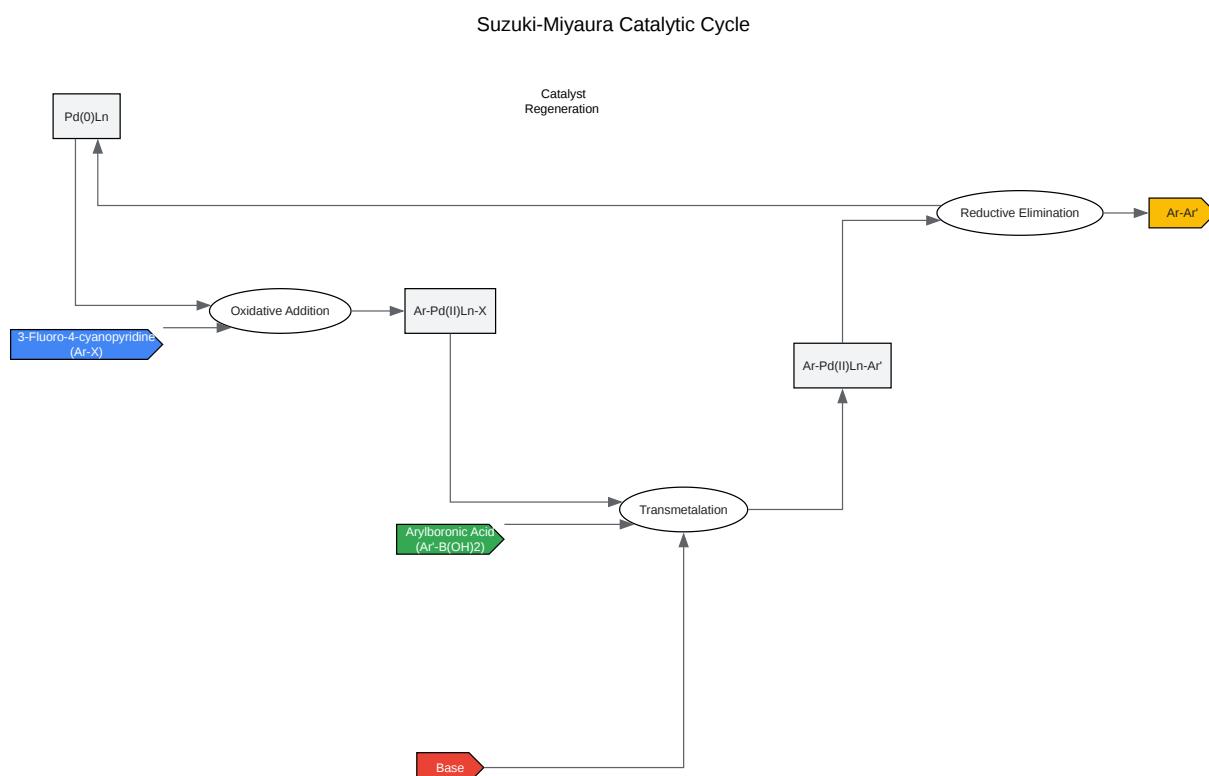
- Preparation: In a dry Schlenk flask under an inert atmosphere, combine **3-fluoro-4-cyanopyridine** (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
- Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the phosphine ligand to the flask.
- Solvent Addition: Add the degassed solvent via syringe.
- Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over a drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.



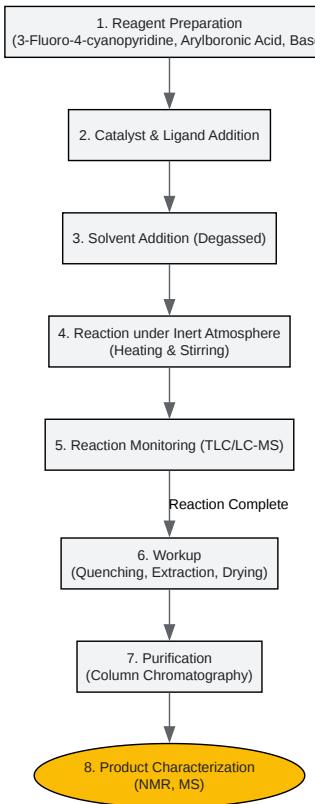
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

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Caption: General laboratory workflow for Suzuki-Miyaura coupling.

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